Stereoisomer-Dependent Potency: (1R, alphaR)-Isomer vs. Racemic Mixture and (R)-Isomer
The insecticidal activity of Cycloprothrin is highly stereospecific. The (1R, alphaR)-isomer is significantly more potent than the commercial racemic mixture, and dramatically more potent than the (R)-isomer [1][2]. This demonstrates that sourcing a defined isomeric composition or understanding its proportion is critical for predicting efficacy.
| Evidence Dimension | Relative insecticidal activity (potency) |
|---|---|
| Target Compound Data | (1R, alphaR)-Cycloprothrin isomer |
| Comparator Or Baseline | Racemic Cycloprothrin (5x weaker) and (R)-Cycloprothrin (4-6x weaker) |
| Quantified Difference | ~5-fold greater vs. racemate; ~4-6 fold greater vs. (R)-isomer |
| Conditions | Larvae of Mythimna separata and Aphis medicagini |
Why This Matters
For procurement, this underscores the necessity of obtaining material with a known and high proportion of the active (1R, alphaR)-isomer to ensure cost-effective pest control.
- [1] University of Hertfordshire PPDB. (n.d.). Cycloprothrin (Ref: OMS 3049). View Source
- [2] Jiang, B., et al. (2008). The chiral pyrethroid cycloprothrin: stereoisomer synthesis and separation and stereoselective insecticidal activity. Chirality, 20(2), 96-102. View Source
